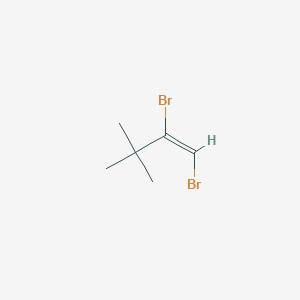
1,2-Dibromo-3,3-dimethyl-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-3,3-dimethyl-1-butene is an organic compound with the molecular formula C6H10Br2. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of bromine atoms and a double bond in its structure.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,3-dimethyl-1-butene can be synthesized through the bromination of 3,3-dimethyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,3-dimethyl-1-butene in an inert solvent like dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 3,3-dimethyl-1-butene in large reactors, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 1,2-Dibromo-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in inert solvents like dichloromethane, with reagents such as bromine (Br2) or hydrogen bromide (HBr).
Major Products:
Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.
Elimination Reactions: Products are typically alkenes.
Addition Reactions: Products include dibromoalkanes and other addition products.
科学的研究の応用
1,2-Dibromo-3,3-dimethyl-1-butene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biomolecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-dibromo-3,3-dimethyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in its structure make it highly reactive, allowing it to participate in various chemical reactions. The compound can form intermediates such as carbocations or bromonium ions, which then undergo further transformations to yield the final products .
類似化合物との比較
1,2-Dibromoethane: Another dibromoalkane with similar reactivity but a simpler structure.
1,2-Dibromo-3,3-dimethylbutane: A saturated analog with different reactivity due to the absence of a double bond.
1,4-Dibromo-2,3-butanedione: A dibromo compound with different functional groups and reactivity.
Uniqueness: 1,2-Dibromo-3,3-dimethyl-1-butene is unique due to the presence of both bromine atoms and a double bond in its structure, which imparts distinct reactivity and makes it a versatile reagent in organic synthesis .
特性
IUPAC Name |
(E)-1,2-dibromo-3,3-dimethylbut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGBPINHTJNHMH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C\Br)/Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-95-9 |
Source


|
| Record name | 1,2-Dibromo-3,3-dimethyl-1-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














